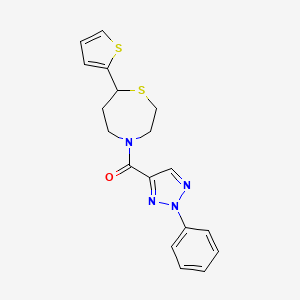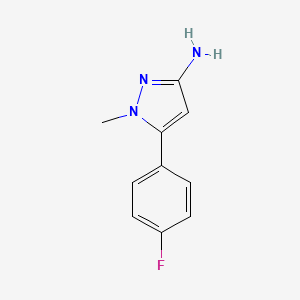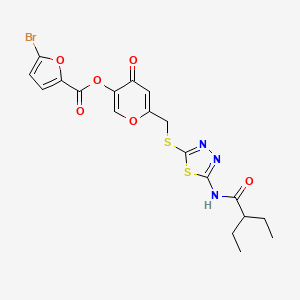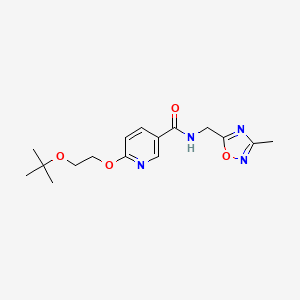
(2-phenyl-2H-1,2,3-triazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state under standard conditions .
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It can include studying the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques used can include various forms of spectroscopy and chromatography .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Spectral Characterization and DFT Studies : Compounds with similar structural frameworks have been synthesized and characterized using various spectroscopic techniques including UV, IR, 1H and 13C NMR, and mass spectrometry. Density Functional Theory (DFT) calculations have been utilized for structural optimization and understanding various bonding features and vibrational spectra. These studies facilitate the exploration of the compound's stability, reactivity, and potential electronic properties (Shahana & Yardily, 2020).
Biological Activities
- Antimicrobial and Antitumoral Activities : Compounds incorporating triazolyl and thiophenyl groups have demonstrated promising in vitro anticoronavirus and antitumoral activities. The structural variation within these compounds allows for tuning biological properties towards specific therapeutic goals, highlighting the potential for the compound of interest in drug discovery and medicinal chemistry (Jilloju et al., 2021).
Materials Science Applications
- Liquid Crystal Properties : Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives have been synthesized and shown to exhibit liquid crystal behavior. This research indicates the potential for utilizing structurally related compounds in materials science, particularly in the development of new liquid crystalline materials with tunable properties (Zhao et al., 2013).
Chemical Synthesis
- Catalysis and Organic Synthesis : The use of triazolyl and thiophenyl compounds as intermediates or catalysts in chemical reactions has been explored. These compounds have facilitated the development of novel synthetic routes and the efficient synthesis of complex molecules, showcasing their utility in organic synthesis and catalysis research (Guerriero et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-phenyltriazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c23-18(15-13-19-22(20-15)14-5-2-1-3-6-14)21-9-8-17(25-12-10-21)16-7-4-11-24-16/h1-7,11,13,17H,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTYNMVCJCCNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenyl-2H-1,2,3-triazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2925683.png)
![4-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide](/img/structure/B2925685.png)
![1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2925686.png)


![1-methyl-8-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2925692.png)

![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2925697.png)

![2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2925700.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2925701.png)

![6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2925703.png)
